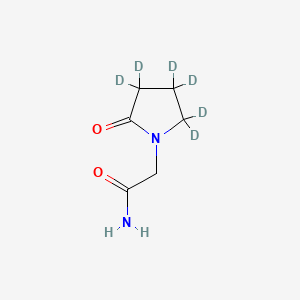
Piracetam-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piracetam-d6 is a deuterated form of piracetam, a nootropic compound known for its cognitive-enhancing properties. This compound is often used as an internal standard in analytical chemistry, particularly in the quantification of piracetam by gas chromatography or liquid chromatography-mass spectrometry . The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various research applications due to its stability and distinct mass.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piracetam-d6 involves the incorporation of deuterium into the piracetam molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically occurs under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product undergoes rigorous quality control to ensure the desired deuterium content and purity.
Chemical Reactions Analysis
Types of Reactions
Piracetam-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxo-pyrrolidone derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
Piracetam-d6 has a wide range of scientific research applications, including:
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of piracetam and its derivatives.
Industry: Applied in the development and quality control of pharmaceutical formulations containing piracetam.
Mechanism of Action
Piracetam-d6, like piracetam, exerts its effects by interacting with the polar heads of phospholipids in cell membranes. This interaction leads to the formation of mobile drug-lipid complexes that reorganize the lipids and influence membrane fluidity and function . At the neuronal level, piracetam modulates neurotransmission in various systems, including cholinergic, serotonergic, noradrenergic, and glutamatergic pathways. It enhances neuroplasticity, has neuroprotective and anticonvulsant properties, and improves microcirculation by reducing erythrocyte adhesion to vascular endothelium .
Comparison with Similar Compounds
Piracetam-d6 is part of the racetam family of nootropic compounds, which includes:
- Oxiracetam
- Aniracetam
- Pramiracetam
- Phenylpiracetam
Uniqueness
This compound is unique due to its deuterium content, which provides enhanced stability and distinct mass, making it particularly useful as an internal standard in analytical chemistry . Compared to other racetams, piracetam and its derivatives are known for their broad range of cognitive-enhancing effects without causing sedation or stimulation .
Similar Compounds
- Oxiracetam : Known for its stimulating effects and cognitive enhancement.
- Aniracetam : Noted for its anxiolytic and cognitive-enhancing properties.
- Pramiracetam : Recognized for its potent cognitive-enhancing effects, particularly in memory and learning.
- Phenylpiracetam : More potent than piracetam, with a broader range of indications .
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
148.19 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4-hexadeuterio-5-oxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)4-8-3-1-2-6(8)10/h1-4H2,(H2,7,9)/i1D2,2D2,3D2 |
InChI Key |
GMZVRMREEHBGGF-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])CC(=O)N)[2H] |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


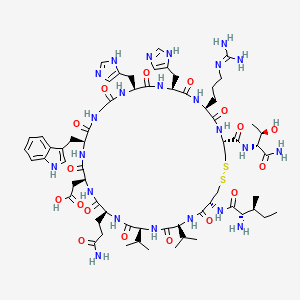
![(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride](/img/structure/B10823243.png)

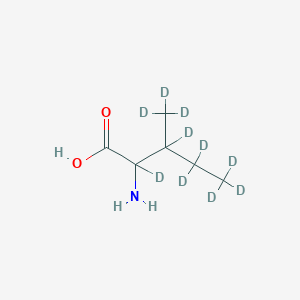

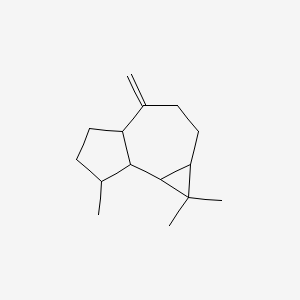
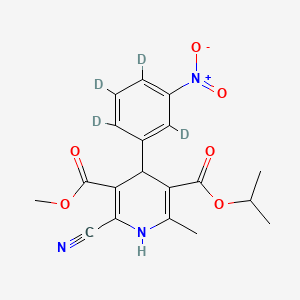
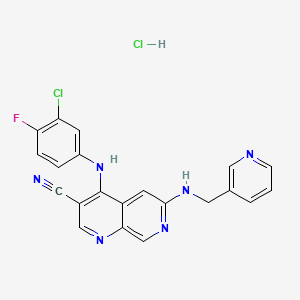
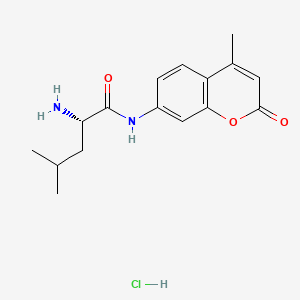
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B10823313.png)

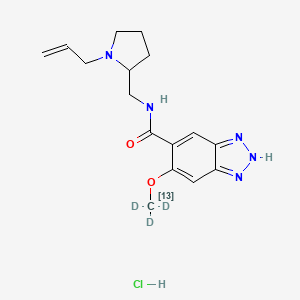
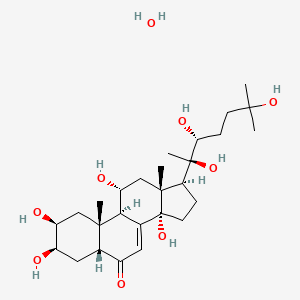
![(1Ar,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B10823345.png)
